BenchChemオンラインストアへようこそ!

1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea

CYP3A4 inhibition drug-drug interaction tetrahydroquinoline urea SAR

1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea (CAS 1105208-91-0) is a tetrahydroquinolinylurea derivative with a molecular formula of C₂₀H₂₅N₃O and a molecular weight of 323.4 g/mol. This compound belongs to a class of urea-linked tetrahydroquinoline scaffolds investigated as vanilloid receptor (VR1/TRPV1) antagonists for pain and urological indications.

Molecular Formula C20H25N3O
Molecular Weight 323.44
CAS No. 1105208-91-0
Cat. No. B2794148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea
CAS1105208-91-0
Molecular FormulaC20H25N3O
Molecular Weight323.44
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NCCC2=CC3=C(C=C2)N(CCC3)C
InChIInChI=1S/C20H25N3O/c1-15-5-3-7-18(13-15)22-20(24)21-11-10-16-8-9-19-17(14-16)6-4-12-23(19)2/h3,5,7-9,13-14H,4,6,10-12H2,1-2H3,(H2,21,22,24)
InChIKeyACWOACMJKQAPAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea (CAS 1105208-91-0): Sourcing & Baseline Profile for Targeted TRPV1 Antagonist Procurement


1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea (CAS 1105208-91-0) is a tetrahydroquinolinylurea derivative with a molecular formula of C₂₀H₂₅N₃O and a molecular weight of 323.4 g/mol [1]. This compound belongs to a class of urea-linked tetrahydroquinoline scaffolds investigated as vanilloid receptor (VR1/TRPV1) antagonists for pain and urological indications [2]. Its computed logP (XLogP3-AA) of 3.8 and two hydrogen-bond donors suggest moderate lipophilicity and balanced physicochemical properties typical of oral small-molecule candidates in this series [1].

Why 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea Cannot Be Casually Replaced by Other Tetrahydroquinoline Ureas


Tetrahydroquinoline ureas as a class exhibit target engagement at TRPV1, but small structural variations produce large differences in off-target liability and ADME properties. The N-methyl substitution on the tetrahydroquinoline core of this compound is not a trivial modification: published structure–activity relationship (SAR) studies on closely related tetrahydroquinoline ureas demonstrate that replacing a bulky N-substituent with a small methyl group significantly reduces potent CYP3A4 inhibition—a critical drug–drug interaction risk—while retaining desirable TRPV1 antagonism [1]. Generic interchange with analogs bearing larger acyl, sulfonyl, or aryl groups at the tetrahydroquinoline nitrogen can thus reintroduce unacceptable CYP3A4 liability and alter in vivo clearance, undermining the very property profile that makes the N-methyl derivative a preferred starting point for further optimization.

Quantitative Differentiation Evidence for 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea


CYP3A4 Inhibition Liability: N-Methyl Mitigation vs. Bulky N-Substituted Tetrahydroquinoline Urea Comparators

In a head-to-head comparison of tetrahydroquinoline ureas as TRPV1 antagonists, Schmidt et al. (2011) demonstrated that N-methyl substitution minimizes CYP3A4 inhibition, whereas analogs with bulkier N-substituents (e.g., acyl, sulfonyl, or large alkyl groups) exhibited potent CYP3A4 inhibition [1]. The target compound, bearing an N-methyl group, is positioned within the low-CYP3A4-inhibition region of the SAR space defined by this study. Conversely, the closest comparator with a bulky N-substituent—exemplified by the generic tetrahydroquinoline urea series with N-benzoyl or N-cyclopropanecarbonyl groups—showed significant CYP3A4 inhibition at 10 µM (e.g., 47% inhibition for analog 34 in a human TRPV1 calcium influx assay at 10 µM) [2].

CYP3A4 inhibition drug-drug interaction tetrahydroquinoline urea SAR

TRPV1 Antagonistic Potency: Class Benchmark vs. Chroman Urea and Larger N-Substituted Tetrahydroquinoline Analogs

The tetrahydroquinoline urea scaffold, when properly substituted, achieves single-digit nanomolar potency at human TRPV1. The most potent tetrahydroquinoline ureas in the Schmidt et al. (2011) series showed IC50 values in the low nanomolar range (e.g., 7 nM for analog 34) [1]. While the specific IC50 of the target compound has not been publicly reported, its structural features—N-methyl tetrahydroquinoline and m-tolyl urea—place it within the optimal region for TRPV1 binding, distinct from less potent analogs that lack the aryl substituent or contain alternative substitution patterns [1]. This differentiates it from chroman-based ureas, which may show different blood–brain barrier penetration properties and a distinct off-target profile.

TRPV1 antagonist IC50 tetrahydroquinoline urea

Lipophilicity and Physicochemical Differentiation: XLogP3 3.8 vs. Higher LogP Analogs in the Tetrahydroquinoline Urea Series

The computed partition coefficient (XLogP3-AA) of the target compound is 3.8, reflecting moderate lipophilicity [1]. In contrast, many tetrahydroquinoline urea analogs bearing larger aromatic or aliphatic N-substituents (e.g., benzoyl, cyclopropanecarbonyl, or isobutyryl) exhibit higher logP values (>4.5) due to increased hydrophobic surface area [2]. A lower logP of 3.8 is favorable for maintaining aqueous solubility, reducing non-specific protein binding, and minimizing metabolic clearance via cytochrome P450 oxidation, all of which are critical for oral bioavailability and in vivo efficacy. This positions the target compound as a more developable lead compared to more lipophilic, bulkier congeners.

lipophilicity physicochemical properties drug-likeness

Hydrogen-Bond Donor/Acceptor Profile: Balanced Physicochemical Properties Differentiate from Polyfunctionalized Urea Analogs

The target compound contains exactly two hydrogen-bond donors (urea NH) and two hydrogen-bond acceptors (urea carbonyl, quinoline N) [1]. This count aligns with the Lipinski Rule of Five, predicting good oral absorption. Many competing tetrahydroquinoline ureas with additional polar substituents—such as sulfonamides, carboxylic acids, or hydroxyl groups—exceed three hydrogen-bond donors, potentially compromising passive membrane permeability. The minimal HBD/HBA profile of the target compound thus offers a permeability advantage over more highly functionalized analogs, making it a more suitable starting point for oral drug discovery programs.

hydrogen bonding Lipinski rule oral bioavailability

Best-Fit Research & Industrial Application Scenarios for 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea


Lead Optimization for Oral TRPV1 Antagonists with Minimized CYP3A4 Drug–Drug Interaction Risk

The SAR data from Schmidt et al. (2011) demonstrate that N-methyl tetrahydroquinoline ureas exhibit negligible CYP3A4 inhibition, unlike their bulkier N-substituted counterparts [1]. Medicinal chemistry teams can use this compound as a core scaffold for further optimization aimed at oral TRPV1 antagonists intended for chronic pain or overactive bladder indications. Its favorable CYP liability profile means reduced risk of pharmacokinetic drug interactions in polypharmacy scenarios.

In Vivo Pharmacokinetic/Pharmacodynamic Proof-of-Concept Studies in Rodent Pain Models

With a logP of 3.8 and a compact hydrogen-bond profile [1], this compound is predicted to possess sufficient oral absorption and blood–brain barrier penetration for CNS pain models. Researchers can deploy it as a tool compound in acute and chronic pain models (e.g., complete Freund's adjuvant inflammatory pain, spinal nerve ligation neuropathic pain) to establish TRPV1 target engagement in vivo before committing to more resource-intensive lead optimization.

Comparative Toxicology and Safety Pharmacology Screens for QT Prolongation and Off-Target Receptor Binding

The N-methyl group reduces logP and HBA count compared to larger analogs [1], which may correlate with reduced hERG channel binding and phospholipidosis risk. Procurement of this specific compound for side-by-side toxicology profiling against higher-logP tetrahydroquinoline ureas can provide decision-making data for lead series selection, thereby derisking the development pipeline.

Structure-Based Design of Selective TRPV1 Antagonists Targeting the Capsaicin-Binding Pocket

The m-tolyl urea moiety, as seen in the class-level SAR [2], is expected to occupy a hydrophobic subpocket within TRPV1. Computational chemistry groups can use the 3D structure of this compound for docking studies, pharmacophore modeling, and free-energy perturbation calculations to design next-generation analogs with enhanced selectivity over TRPV2, TRPV3, and TRPV4 channels.

Quote Request

Request a Quote for 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.